2-氨基-4-硝基-5-甲氧基苯甲酸

描述

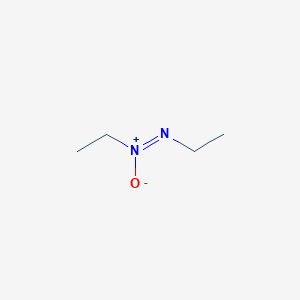

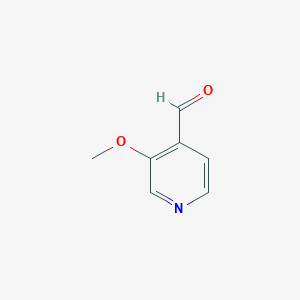

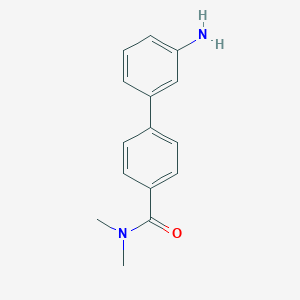

2-Amino-4-nitro-5-methoxybenzoic Acid is a chemical compound with the CAS Number: 196194-99-7 . It has a molecular weight of 212.16 and its linear formula is C8H8N2O5 .

Molecular Structure Analysis

The molecular structure of 2-Amino-4-nitro-5-methoxybenzoic Acid is represented by the linear formula C8H8N2O5 . The average mass is 212.160 Da and the monoisotopic mass is 212.043320 Da .Physical And Chemical Properties Analysis

2-Amino-4-nitro-5-methoxybenzoic Acid is a solid at room temperature . It should be stored in a dark place, under an inert atmosphere .科学研究应用

稳定性和降解研究

2-氨基-4-硝基-5-甲氧基苯甲酸作为尼替酮的降解产物之一,在不同的实验条件下(如不同的pH值、温度和紫外辐射暴露)表现出相当的稳定性。这种稳定性对于理解尼替酮及其副产物对环境和生物的影响至关重要。具体来说,Barchańska等人(2019年)的研究利用液相色谱联用质谱(LC-MS/MS)技术来识别尼替酮的稳定性和降解途径,重点介绍了在类似人类胃液条件下形成稳定降解产物如2-氨基-4-(三氟甲基)苯甲酸(ATFA)和2-硝基-4-(三氟甲基)苯甲酸(NTFA)的情况 (Barchańska等人,2019年)。

共轭物的合成和生物活性

关于天然化合物与亚硝基自由基的共轭物的研究表明,将亚硝基片段引入分子中可以提高生物活性或对其进行修饰。这种合成方法已经应用于各种天然化合物类别,包括氨基酸,以创造具有降低毒性或增加选择性细胞毒性的药理剂。Grigor’ev、Tkacheva和Morozov(2014年)的工作总结了这些共轭物的合成和生物活性,为修改后的天然化合物的潜在治疗应用提供了见解,包括与2-氨基-4-硝基-5-甲氧基苯甲酸相关的化合物 (Grigor’ev、Tkacheva和Morozov,2014年)。

在传感技术中的应用

开发用于传感应用的纳米结构荧光胶束代表了对2-氨基-4-硝基-5-甲氧基苯甲酸及相关化合物的创新应用。这些胶束可以作为有效的探针,用于检测有毒和危险材料,包括硝基芳烃和硝胺炸药。Paria等人(2022年)的综述批判性总结了荧光胶束在传感中的应用,突出了这类材料在法医应用和设计下一代智能纳米材料以检测炸药方面的潜力 (Paria, Maity, Siddiqui, Patra, Maity, & Jana, 2022)。

安全和危害

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302-H315-H319-H332-H335, indicating potential hazards if ingested, in contact with skin, or if inhaled . Precautionary measures include wearing protective gloves and eye protection, and washing thoroughly after handling .

作用机制

Target of Action

It’s known that the compound can affect the respiratory system .

Mode of Action

Biochemical Pathways

The compound is used in the synthesis of various complex molecules, suggesting that it may influence multiple biochemical pathways .

属性

IUPAC Name |

2-amino-5-methoxy-4-nitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O5/c1-15-7-2-4(8(11)12)5(9)3-6(7)10(13)14/h2-3H,9H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SDGOTDAQMBDEOT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C(=C1)C(=O)O)N)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30611724 | |

| Record name | 2-Amino-5-methoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

212.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Amino-4-nitro-5-methoxybenzoic Acid | |

CAS RN |

196194-99-7 | |

| Record name | 2-Amino-5-methoxy-4-nitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30611724 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

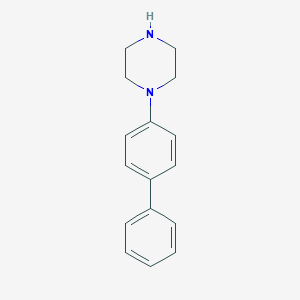

![[2-(2-Amino-phenyl)-ethyl]-carbamic acid tert-butyl ester](/img/structure/B112138.png)

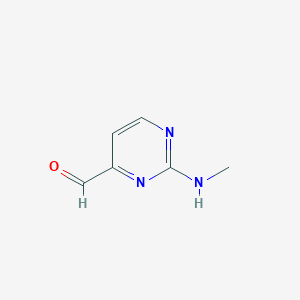

![2-(8-(tert-Butoxycarbonyl)-4-oxo-1-phenyl-1,3,8-triazaspiro[4.5]decan-3-yl)acetic acid](/img/structure/B112140.png)

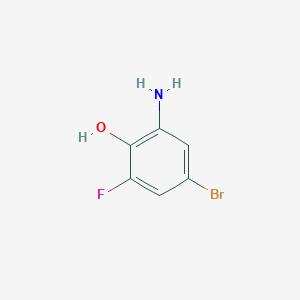

![Benzo[d][1,3]dioxol-4-ylmethanamine](/img/structure/B112153.png)